molecular formula C19H18FN5O3S B12172277 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide

2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide

Cat. No.: B12172277
M. Wt: 415.4 g/mol
InChI Key: AEYRRXYCGKGEJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyridazinone core substituted with a 4-fluoro-2-methoxyphenyl group at position 3 and an acetamide linker to a 2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl moiety. The pyridazinone ring (C₅H₃N₂O) contributes hydrogen-bonding capacity, while the fluorinated aromatic group enhances lipophilicity and metabolic stability. The thieno-pyrazole substituent introduces sulfur-based heterocyclic character, which may influence electronic properties and binding interactions in biological systems. Structural analogs often target kinases or enzymes due to their ability to mimic ATP or substrate motifs .

Properties

Molecular Formula

C19H18FN5O3S

Molecular Weight

415.4 g/mol

IUPAC Name

2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(2-methyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide

InChI

InChI=1S/C19H18FN5O3S/c1-24-19(13-9-29-10-15(13)22-24)21-17(26)8-25-18(27)6-5-14(23-25)12-4-3-11(20)7-16(12)28-2/h3-7H,8-10H2,1-2H3,(H,21,26)

InChI Key

AEYRRXYCGKGEJX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2CSCC2=N1)NC(=O)CN3C(=O)C=CC(=N3)C4=C(C=C(C=C4)F)OC

Origin of Product

United States

Preparation Methods

Core Pyridazinone Synthesis

The pyridazinone backbone is synthesized through cyclization reactions involving diketones and hydrazine derivatives. Key steps include:

Step Reaction Type Reagents/Conditions Intermediate
1 Cyclization Hydrazine hydrate, HCl, ethanol (acidic conditions) 6-Oxopyridazin-1(6H)-yl core
2 Functionalization Electrophilic substitution with 4-fluoro-2-methoxyphenyl halide 3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl intermediate

Mechanistic Insight :

  • Cyclization occurs via condensation of hydrazine with a diketone precursor, forming the pyridazinone ring.
  • The 4-fluoro-2-methoxyphenyl group is introduced via electrophilic aromatic substitution, leveraging the electron-rich nature of the pyridazinone ring.

Acetamide Formation

The acetamide moiety is introduced through acylation of the pyridazinone’s position 2. This requires activation of a hydroxyl or halide group at this position:

Step Reaction Type Reagents/Conditions Product
1 Activation Thionyl chloride (SOCl₂) or acetic anhydride Acyl chloride intermediate (CH₂COCl)
2 Amide Coupling Reaction with 2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl amine Final acetamide product

Critical Considerations :

  • The thieno[3,4-c]pyrazole amine is synthesized separately via cyclization of thiophene and pyrazole precursors.
  • Steric hindrance from the thienopyrazole moiety necessitates optimized reaction temperatures and solvents (e.g., DMF or DCM).

Molecular Properties and Validation

Key structural and physicochemical data confirm the compound’s identity:

Property Value Source
Molecular Formula C₁₉H₁₈FN₅O₃S
Molecular Weight 415.4 g/mol
CAS Number 1282098-93-4
Key Functional Groups Pyridazinone, thieno[3,4-c]pyrazole, acetamide

Challenges and Optimization

  • Regioselectivity : Ensuring the 4-fluoro-2-methoxyphenyl group attaches at position 3 of the pyridazinone requires careful control of reaction conditions.
  • Yield Maximization : Use of Lewis acids (e.g., AlCl₃) may enhance electrophilic substitution efficiency.
  • Purity : Recrystallization or chromatographic purification is critical due to the compound’s complex structure.

Research Applications

While specific biological data are limited, the compound’s structural motifs suggest potential utility in:

  • Pharmaceuticals : Inhibition of osteoclast differentiation (analogous to related pyridazinones).
  • Materials Science : Fluorescent properties due to conjugated aromatic systems.

Chemical Reactions Analysis

Functional Group Reactivity

The compound exhibits reactivity characteristic of its structural components:

Functional Group Reaction Type Key Factors
Acetamide group (-CO-NH-) HydrolysisAcidic/basic conditions, temperature control
Pyridazine ring Electrophilic substitutionDirected by ring substituents (e.g., fluorine)
Thieno[3,4-c]pyrazole Nucleophilic substitutionDependent on steric/electronic environment
Fluorine (-F) Metabolism-related reactionsPotential bioisosteric effects in vivo

The methoxy group (-OCH₃) on the phenyl ring may influence reactivity through electron-donating effects, stabilizing intermediates during substitution reactions.

Hydrolysis of Acetamide

The acetamide group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid and amine. This reaction is critical in drug metabolism studies.

Acetamide+H2OH+/OHCarboxylic acid+Amine\text{Acetamide} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{Carboxylic acid} + \text{Amine}

Pyridazine Ring Reactivity

The 6-oxopyridazin-1(6H)-yl moiety may participate in cycloaddition or ring-opening reactions, particularly under thermal or photochemical conditions. The oxo group (-O-) enhances ring strain, making it susceptible to nucleophilic attack.

Thieno[3,4-c]pyrazole Interactions

The thieno[3,4-c]pyrazole system may engage in electrophilic aromatic substitution or metal-catalyzed coupling reactions. The methyl group at the 2-position could act as a directing group.

Analytical Techniques

Common methods for characterizing reaction products include:

  • Nuclear magnetic resonance (NMR) spectroscopy : For structural confirmation and purity assessment.

  • Mass spectrometry (MS) : To determine molecular weight and isotopic composition.

  • Infrared (IR) spectroscopy : To identify functional groups (e.g., amide carbonyl).

Structural and Physicochemical Data

Property Value
Molecular Formula C₁₉H₁₈FN₅O₃S
Molecular Weight 415.4 g/mol
Key Functional Groups Acetamide, pyridazine, thieno[3,4-c]pyrazole

Comparison with Analogues

Compound Key Difference Reactivity Implications
2N1HIA (pyridazine core)Different substituentsAltered stability in substitution reactions
4-Fluoro-N-(thienopyrazolyl)acetamideSimplified structureReduced steric hindrance in nucleophilic reactions

Scientific Research Applications

Pharmacological Applications

  • Anti-inflammatory Activity
    • Studies have indicated that derivatives of this compound exhibit significant anti-inflammatory properties. Research suggests that the incorporation of the pyridazine moiety contributes to its ability to inhibit pro-inflammatory mediators, making it a candidate for treating conditions like arthritis and other inflammatory diseases .
  • Analgesic Effects
    • The compound has been evaluated for its analgesic effects. Experimental models demonstrate that it can effectively reduce pain responses, suggesting its potential use in pain management therapies .
  • Anticancer Potential
    • Preliminary studies have explored the anticancer properties of similar compounds within this chemical class. The presence of the thieno[3,4-c]pyrazole structure is hypothesized to enhance cytotoxic activity against certain cancer cell lines, warranting further investigation into its mechanisms of action and efficacy in oncology .

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

Study TitleFindings
Amide Derivatives as Potential AnalgesicsIdentified significant analgesic properties linked to structural modifications similar to those found in 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide .
Anti-inflammatory Activity of Pyridazine DerivativesDemonstrated that modifications in the pyridazine ring enhance anti-inflammatory activity, supporting further exploration of this compound's derivatives for therapeutic use .
Structure–Activity Relationship StudiesInvestigated how variations in chemical structure affect biological activity, providing insights into optimizing efficacy for specific applications .

Mechanism of Action

The mechanism of action of 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural and functional attributes are compared below with three analogs identified in the literature:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound C₁₈H₁₅FN₅O₄S 416.37* 4-Fluoro-2-methoxyphenyl, thieno-pyrazole Sulfur-containing heterocycle
2-[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]-N-(pyridin-2-yl)acetamide C₁₇H₁₄FN₄O₂ 340.32 4-Fluorophenyl, pyridin-2-yl Nitrogen-rich acetamide group
2-[3-(2-Fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(thiazol-2-yl)acetamide C₁₆H₁₃FN₄O₃S 360.40 2-Fluoro-4-methoxyphenyl, thiazol-2-yl Thiazole ring enhances π-π stacking
N-(4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxochromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide C₃₄H₂₅F₂N₇O₂ 625.61 Chromenone, pyrazolo-pyrimidine Polyaromatic system for kinase inhibition

*Calculated based on substituent contributions; experimental data unavailable in provided evidence.

Key Observations:

The thiazole-containing analog exhibits intermediate lipophilicity (logP ~2.1) due to its polarizable sulfur atom.

Hydrogen-Bonding Capacity: The pyridazinone core and acetamide linker provide hydrogen-bond donor/acceptor sites in all analogs.

Synthetic Complexity: The target compound’s thieno-pyrazole moiety likely requires multi-step synthesis, similar to the chromenone-pyrazolo-pyrimidine analog , which employs palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

Biological Activity

The compound 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide is a complex organic molecule with potential therapeutic applications. Its unique structure, featuring a pyridazine ring and various functional groups, suggests a range of biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is C21H22FN4O3C_{21}H_{22}FN_{4}O_{3}, indicating the presence of fluorine, nitrogen, and oxygen atoms alongside carbon and hydrogen. The compound's structure can be represented as follows:

ComponentDescription
Pyridazine Ring A six-membered ring containing two nitrogen atoms.
Methoxy Group Enhances lipophilicity and may influence biological activity.
Fluoro Substituent Potentially increases reactivity and selectivity towards biological targets.
Thieno[3,4-c]pyrazole Moiety Contributes to the compound's unique pharmacological profile.

Inhibition of Osteoclast Differentiation

Research indicates that this compound exhibits significant biological activity through its inhibitory effects on osteoclast differentiation. Osteoclasts are essential for bone resorption, and their regulation is crucial in treating bone-related diseases such as osteoporosis. Key findings include:

  • Cathepsin K Suppression : The compound has been shown to suppress cathepsin K expression, an enzyme critical for osteoclast function, thereby potentially reducing bone resorption rates .

Anti-inflammatory and Analgesic Properties

The pyridazine structure is often associated with various pharmacological effects:

  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties in various studies. This could be attributed to their ability to inhibit pro-inflammatory cytokines .
  • Analgesic Activity : Some derivatives have been reported to exhibit analgesic effects, suggesting potential applications in pain management .

Understanding the mechanism by which this compound exerts its biological effects is crucial. Interaction studies focus on its binding affinity to specific biological targets such as enzymes or receptors involved in disease pathways. Techniques employed in these studies include:

  • Molecular Docking Studies : To predict how the compound interacts with target proteins.
  • Enzyme Inhibition Assays : To quantify the inhibitory effects on enzymes like cathepsin K.

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds related to 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide:

  • Osteoporosis Treatment : A study demonstrated that similar pyridazinone derivatives effectively inhibited osteoclast differentiation in vitro, suggesting their potential as therapeutic agents for osteoporosis .
  • Anti-cancer Activity : Another research highlighted that pyridazinone derivatives showed promising anti-proliferative effects against human colon carcinoma cells (HCT116), indicating potential applications in oncology .

Summary of Biological Activities

Biological ActivityEvidencePotential Applications
Osteoclast InhibitionSuppression of cathepsin K expressionOsteoporosis treatment
Anti-inflammatoryInhibition of pro-inflammatory cytokinesPain management
Analgesic EffectsDemonstrated in related compoundsPain relief therapies
Anti-cancerEffective against HCT116 cellsCancer treatment

Q & A

Q. What synthetic routes are commonly employed for the preparation of this compound?

The compound is synthesized via multi-step organic reactions, typically involving:

  • Condensation reactions : Coupling of the pyridazinone core with substituted phenyl groups using catalysts like Cs₂CO₃ in dry DMF ( ).
  • Acetylation : Introduction of the acetamide moiety via nucleophilic substitution or amide bond formation ( ).
  • Purification : Column chromatography (silica gel, gradient elution) and recrystallization (ethanol/water mixtures) to achieve >95% purity (). Key intermediates are characterized by ¹H/¹³C NMR and IR spectroscopy at each stage to confirm regioselectivity .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SCXRD) is the gold standard:

  • Crystals are grown via slow evaporation (e.g., in DCM/hexane).
  • Data collection at 100 K using Mo-Kα radiation (λ = 0.71073 Å).
  • Structure refinement with SHELXL ( ), applying anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically or located via difference maps.
  • Final validation using CCDC checkCIF to resolve twinning or disorder () .

Q. What analytical techniques confirm the compound’s purity and identity?

  • HPLC : Reverse-phase C18 column, UV detection at 254 nm, mobile phase (acetonitrile:water, 70:30) to assess purity (>98%).
  • Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) for proton environment analysis; IR (ATR-FTIR) to confirm carbonyl (C=O, ~1680 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups.
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns ( ) .

Q. What are the solubility and stability profiles under varying conditions?

  • Solubility : Sparingly soluble in water; highly soluble in DMSO, DMF, and dichloromethane (tested via shake-flask method at 25°C).
  • Stability :
  • Stable in solid state for >6 months at 4°C (desiccated).
  • Degrades in aqueous solutions (pH <3 or >11) within 24 hours, monitored by HPLC () .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize synthetic yield and reproducibility?

  • Central Composite Design : Vary critical parameters (temperature: 60–100°C; reaction time: 12–24 h; reagent molar ratio: 1:1.2–1:3).
  • Response Surface Analysis : Identify interactions (e.g., excess reagent improves yield at higher temperatures but risks side reactions).
  • Validation : Confirm optimal conditions (e.g., 80°C, 18 h, 1:2.5 ratio) with triplicate runs ( ) .

Q. How are contradictions in spectroscopic data resolved (e.g., overlapping NMR signals)?

  • 2D NMR : Use HSQC and HMBC to assign ambiguous peaks (e.g., distinguish pyridazine H6 from thieno-pyrazole protons).
  • Variable Temperature NMR : Resolve dynamic effects (e.g., rotational barriers in acetamide groups).
  • Computational DFT : Simulate NMR chemical shifts (B3LYP/6-311+G(d,p)) and compare with experimental data () .

Q. What strategies address polymorphism or solvate formation during crystallization?

  • Solvent Screening : Test polar (ethanol, acetone) vs. non-polar (toluene, hexane) solvents to isolate polymorphs.
  • Thermal Analysis : DSC/TGA to identify stable forms (e.g., Form I melts at 215°C; Form II at 198°C).
  • Powder XRD : Compare experimental patterns with simulated data from SCXRD ( ) .

Q. How can regioselective functionalization of the thieno-pyrazole core be achieved?

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to block reactive NH sites during pyridazinone coupling.
  • Directed Metalation : Employ LDA (lithium diisopropylamide) at -78°C to selectively deprotonate the 4-position of the thieno-pyrazole ( ) .

Q. What computational methods predict bioactivity based on structural analogs?

  • Molecular Docking : Target enzymes (e.g., kinase domains) using AutoDock Vina; align with analogs showing antitumor activity ( ).
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from similar compounds ( ) .

Q. How are conflicting bioactivity results (e.g., varying IC₅₀ across assays) interpreted?

  • Assay Validation : Confirm cell line viability (MTT assay) and target specificity (kinase profiling panels).
  • Metabolite Screening : Use LC-MS to identify degradation products (e.g., hydrolyzed acetamide) that may interfere with activity () .

Q. Methodological Notes

  • Data Contradictions : Always cross-validate structural assignments with multiple techniques (e.g., SCXRD + 2D NMR).
  • Experimental Reproducibility : Document batch-specific variations (e.g., moisture-sensitive steps) in supplementary materials.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.